Cas no 2034279-05-3 (propan-2-yl 3-methyl-1,2,4triazolo4,3-apyridine-8-carboxylate)

Propan-2-yl 3-methyl-1,2,4-triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound featuring a fused triazolopyridine core with an ester functional group. Its structure combines a 1,2,4-triazole ring with a pyridine scaffold, offering potential utility in pharmaceutical and agrochemical applications due to its stability and reactivity. The isopropyl ester moiety enhances solubility in organic solvents, facilitating synthetic modifications. This compound may serve as a versatile intermediate for developing biologically active molecules, particularly in medicinal chemistry, where triazolopyridine derivatives are known for their pharmacological properties. Its well-defined molecular architecture allows for precise derivatization, making it valuable for research and industrial applications.
propan-2-yl 3-methyl-1,2,4triazolo4,3-apyridine-8-carboxylate structure
2034279-05-3 structure
Product name:propan-2-yl 3-methyl-1,2,4triazolo4,3-apyridine-8-carboxylate
CAS No:2034279-05-3
MF:C11H13N3O2
MW:219.239822149277
CID:5962793
PubChem ID:119099134

propan-2-yl 3-methyl-1,2,4triazolo4,3-apyridine-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • propan-2-yl 3-methyl-1,2,4triazolo4,3-apyridine-8-carboxylate
    • 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 3-methyl-, 1-methylethyl ester
    • isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
    • F1907-2561
    • 2034279-05-3
    • AKOS026679510
    • propan-2-yl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
    • Inchi: 1S/C11H13N3O2/c1-7(2)16-11(15)9-5-4-6-14-8(3)12-13-10(9)14/h4-7H,1-3H3
    • InChI Key: XYLXMXQGLJSUNK-UHFFFAOYSA-N
    • SMILES: C12=NN=C(C)N1C=CC=C2C(OC(C)C)=O

Computed Properties

  • Exact Mass: 219.100776666g/mol
  • Monoisotopic Mass: 219.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 56.5Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • pka: 2.53±0.50(Predicted)

propan-2-yl 3-methyl-1,2,4triazolo4,3-apyridine-8-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-2561-4mg
propan-2-yl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
2034279-05-3 90%+
4mg
$99.0 2023-05-18
Life Chemicals
F1907-2561-3mg
propan-2-yl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
2034279-05-3 90%+
3mg
$94.5 2023-05-18
Life Chemicals
F1907-2561-2μmol
propan-2-yl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
2034279-05-3 90%+
2μl
$85.5 2023-05-18
Life Chemicals
F1907-2561-2mg
propan-2-yl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
2034279-05-3 90%+
2mg
$88.5 2023-05-18
Life Chemicals
F1907-2561-1mg
propan-2-yl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
2034279-05-3 90%+
1mg
$81.0 2023-05-18

Additional information on propan-2-yl 3-methyl-1,2,4triazolo4,3-apyridine-8-carboxylate

Propan-2-yl 3-methyl-1,2,4triazolo4,3-apyridine-8-carboxylate (CAS No. 2034279-05-3): A Comprehensive Overview

Propan-2-yl 3-methyl-1,2,4triazolo4,3-apyridine-8-carboxylate, identified by its CAS number 2034279-05-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The intricate scaffold of this molecule, featuring a combination of triazolo and pyridine rings, makes it a promising candidate for further exploration in drug discovery and development.

The structure of Propan-2-yl 3-methyl-1,2,4triazolo4,3-apyridine-8-carboxylate consists of several key functional groups that contribute to its unique chemical properties. The presence of a propanyl group at the 2-position and a methyl group at the 3-position of the triazolo ring introduces additional layers of complexity and reactivity. These substituents can influence the compound's solubility, metabolic stability, and interaction with biological targets. The pyridine ring further enhances the molecule's potential for binding to specific proteins and enzymes, making it an attractive scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in the development of heterocyclic compounds for their diverse pharmacological effects. The triazolo-pyridine moiety is particularly noteworthy due to its presence in several bioactive molecules that have shown promise in preclinical and clinical studies. Researchers have been exploring various derivatives of this scaffold to identify new compounds with improved efficacy and reduced side effects. The compound Propan-2-yl 3-methyl-1,2,4triazolo4,3-apyridine-8-carboxylate is part of this ongoing effort to expand the chemical space of heterocyclic drugs.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The carboxylate group at the 8-position provides a versatile handle for further functionalization, allowing chemists to attach various pharmacophores or linkers. This flexibility is crucial for designing molecules that can interact with biological targets in specific ways. For instance, attaching a polar group to the carboxylate moiety could enhance water solubility, while introducing a hydrophobic group might improve membrane permeability.

The pharmacological profile of Propan-2-yl 3-methyl-1,2,4triazolo4,3-apyridine-8-carboxylate has been the subject of several recent studies. Initial investigations have suggested that this compound exhibits promising activity against various biological targets. For example, it has shown potential as an inhibitor of certain kinases and enzymes involved in cancer progression. Additionally, its structural features suggest that it might interact with receptors or channels relevant to neurological disorders. These findings highlight the compound's potential as a lead molecule for drug development.

The synthesis of Propan-2-yl 3-methyl-1,2,4triazolo4,3-apyridine-8-carboxylate presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Modern techniques such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled chemists to build intricate heterocyclic frameworks efficiently. These methods not only improve yield but also allow for better control over regioselectivity and stereochemistry.

In addition to its synthetic appeal, the compound's stability under various conditions is another critical factor to consider. Researchers have been evaluating its thermal stability, solubility in different solvents, and resistance to degradation by metabolic enzymes. These parameters are essential for determining its feasibility as a drug candidate. For instance, poor solubility or rapid degradation could limit its therapeutic potential despite promising biological activity.

The computational modeling of Propan-2-yl 3-methyl-1,2,4triazolo4,3-apyridine-8-carboxylate has also played a significant role in understanding its behavior and optimizing its design. Molecular docking studies have been used to predict how this compound might interact with target proteins at the atomic level. These simulations provide valuable insights into binding affinities and mechanisms of action. By refining the structure based on computational data, researchers can enhance the compound's potency and selectivity.

The future directions for research on Propan-2-yl 3-methyl-1,2,4triazolo4,3-pyridinecarboxylate are multifaceted. Further exploration into its pharmacological properties is warranted to uncover new therapeutic applications. Additionally, investigating its pharmacokinetic profile will be crucial for assessing its suitability for clinical translation. Collaborative efforts between synthetic chemists and biologists are essential for advancing this compound from a laboratory curiosity to a viable drug candidate.

In conclusion, Propan -2 - yl 3 -methyl -1 , 2 , 4 tri azo lo -4 , 3 apy rid ine -8 -car box ylate( CAS No .2034279 -05 -3) represents an exciting area of research within pharmaceutical chemistry . Its complex structure , potential biological activities ,and synthetic accessibility make it a compelling candidate for further exploration . As our understanding of heterocyclic chemistry continues to grow , compounds like this one hold great promise for addressing unmet medical needs . The ongoing studies on this molecule underscore its significance as a building block for novel therapeutic agents .

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd